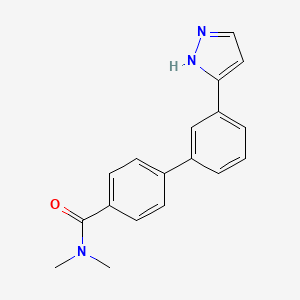
N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide
説明
N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide, also known as DPA-714, is a small molecule that has gained attention in scientific research due to its potential use as a PET imaging agent for the visualization of neuroinflammation.
作用機序
N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide binds to the TSPO on the outer mitochondrial membrane of activated microglia and astrocytes. This binding leads to the activation of the mitochondrial permeability transition pore (mPTP), resulting in the release of cytochrome c and the induction of apoptosis in the activated cells. The binding of this compound to TSPO also leads to the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome, which can further contribute to the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in preclinical studies. This is likely due to its ability to induce apoptosis in activated microglia and astrocytes, as well as its ability to activate the NLRP3 inflammasome. This compound has also been shown to have antioxidant effects, as it can scavenge free radicals and reduce oxidative stress.
実験室実験の利点と制限
One advantage of using N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide in lab experiments is its specificity for the TSPO on activated microglia and astrocytes. This allows for the visualization of neuroinflammation with high sensitivity and specificity. However, a limitation of using this compound is its short half-life, which can limit the duration of PET imaging studies. Additionally, this compound may not be suitable for use in humans due to its potential toxicity and off-target effects.
将来の方向性
For N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide research include the development of longer-lived PET imaging agents that can target TSPO with higher specificity and sensitivity. Additionally, this compound may have potential as a therapeutic agent for the treatment of neuroinflammatory disorders, although further research is needed to investigate its safety and efficacy. Finally, this compound may be useful in the development of animal models for studying the pathophysiology of neuroinflammatory disorders.
科学的研究の応用
N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide has been primarily used in preclinical studies for PET imaging of neuroinflammation. This is due to its ability to bind to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes in the central nervous system during neuroinflammatory processes. PET imaging with this compound has shown promise in detecting neuroinflammation in a variety of neurological disorders, including Alzheimer's disease, multiple sclerosis, and stroke.
特性
IUPAC Name |
N,N-dimethyl-4-[3-(1H-pyrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-21(2)18(22)14-8-6-13(7-9-14)15-4-3-5-16(12-15)17-10-11-19-20-17/h3-12H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZSRPFAQMNFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B3814411.png)
![N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B3814418.png)
![2-[(2,2-dimethylpropanoyl)amino]-5-methyl-N-(2-morpholin-4-ylbutyl)thiophene-3-carboxamide](/img/structure/B3814419.png)
![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3814432.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B3814439.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B3814445.png)
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B3814451.png)
![8-{[(4-fluorobenzyl)(methyl)amino]acetyl}-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3814454.png)
![(3S*,4S*)-4-(3-methoxyphenyl)-1-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]piperidin-3-ol](/img/structure/B3814474.png)
![2-methyl-4-(4-methylphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3814481.png)
![3-[(2R*,6S*)-2,6-dimethylpiperidin-1-yl]-N-(2-ethoxyphenyl)-3-oxopropanamide](/img/structure/B3814483.png)
![4-ethyl-5-{1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3814497.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3814500.png)
